alpha-Camphorene

Description

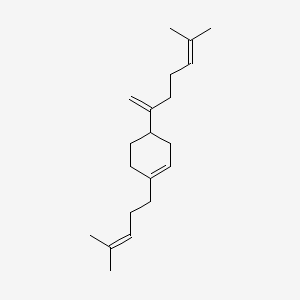

Structure

2D Structure

3D Structure

Properties

CAS No. |

532-87-6 |

|---|---|

Molecular Formula |

C20H32 |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

4-(6-methylhepta-1,5-dien-2-yl)-1-(4-methylpent-3-enyl)cyclohexene |

InChI |

InChI=1S/C20H32/c1-16(2)8-6-10-18(5)20-14-12-19(13-15-20)11-7-9-17(3)4/h8-9,12,20H,5-7,10-11,13-15H2,1-4H3 |

InChI Key |

GJYJYFHBOBUTBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC1=CCC(CC1)C(=C)CCC=C(C)C)C |

Origin of Product |

United States |

Natural Abundance, Biogeographical Distribution, and Advanced Isolation Methodologies for Alpha Camphorene

Botanical and Microbial Sources of Alpha-Camphorene

This compound has been identified in a diverse range of plant species, contributing to their characteristic aromas. The essential oils of these plants are complex mixtures of volatile compounds, with this compound being one of many components.

Table 1: Botanical Sources of this compound

| Plant Species | Family | Plant Part |

|---|---|---|

| Pistacia lentiscus | Anacardiaceae | Ripe fruit, Gum |

| Houttuynia cordata | Saururaceae | Aerial parts |

| Cannabis sativa | Cannabaceae | Flowers, Inflorescences |

| Pimenta dioica | Myrtaceae | Not specified |

| Juniperus communis | Cupressaceae | Berries |

| Geophila repens | Rubiaceae | Not specified |

| Ulmus parvifolia | Ulmaceae | Bark, Seed |

| Pinus halepensis | Pinaceae | Aerial part |

| Boswellia dalzielii | Burseraceae | Oleogum resin |

| Anaphalis contorta | Asteraceae | Leaves, Stem, Flower |

Data sourced from multiple studies. ebi.ac.ukscent.vnencyclopedia.pubnih.govb-cdn.netnih.govnih.govmedcraveonline.comujecology.comhebmu.edu.cn

The presence of this compound is not limited to the species listed above. For instance, it has also been isolated from the essential oil of Boswellia serrata. neu.edu.tr In Geophila repens, this compound was identified as one of seventy-seven compounds in the essential oil, constituting 0.6% of the oil. nih.gov Similarly, in Anaphalis contorta, it was found to be a minor component, at 0.34% of the essential oil. medcraveonline.com The essential oil of Juniperus communis berries from Bulgaria was found to contain m-camphorene (0.2%) and p-camphorene (0.1%). nih.gov

Chemodiversity and Geographical Variations in this compound Content within Plant Species

The chemical composition of essential oils, including the concentration of this compound, can vary significantly within the same plant species. These variations, known as chemodiversity, are often influenced by geographical location, climate, harvest season, and the specific plant part used. researchgate.netresearchgate.netsmujo.id

For example, studies on Pistacia lentiscus have shown that the composition of its essential oil can differ based on the origin of the plant. mdpi.com In some cases, major compounds in one geographical location may be minor or absent in another. mdpi.com Similarly, research on Boswellia dalzielii has identified different chemotypes. While most trees produce an essential oil rich in α-pinene, a rarer chemotype dominated by myrcene (B1677589) has been found in both Burkina Faso and Nigeria. nih.govresearchgate.net The chemical profile of Juniperus oxycedrus essential oil also shows variation based on the region and subspecies. researchgate.net For instance, the yield and composition of essential oils from Juniperus oxycedrus in Algeria were noted to be affected by the altitude and exposure of the growing site. ujecology.comresearchgate.net

In Houttuynia cordata, the yield of essential oil is higher in fresh plants compared to dried ones, and higher in summer than in autumn. nih.gov The volatile compounds also differ between the leaves, stems, and rhizomes of the plant. mdpi.com Studies on Cannabis sativa have also revealed significant differences in essential oil composition among various genotypes, with myrcene, β-caryophyllene, α-pinene, and α-humulene being the most abundant terpenoids across different phenotypes. nih.govmdpi.come3s-conferences.orgwikipedia.org

Table 2: Variation in this compound and Related Compounds in Different Plant Species

| Plant Species | Compound | Percentage (%) | Geographical Origin/Notes |

|---|---|---|---|

| Geophila repens | p-Camphorene | 0.6 | Not specified |

| Anaphalis contorta | m-Camphorene | 0.34 | Kumaun Himalayas |

| Juniperus communis | m-Camphorene | 0.2 | Bulgaria |

| Juniperus communis | p-Camphorene | 0.1 | Bulgaria |

| Juniperus oxycedrus | m-Camphorene | 0.415 | Tiaret region, Algeria |

| Boswellia dalzielii | m-Camphorene | Present | Burkina Faso |

| Boswellia serrata | m-Camphorene | 0.7 | Not specified |

| Boswellia serrata | p-Camphorene | 0.3 | Not specified |

Advanced Extraction and Isolation Techniques for this compound from Complex Matrices

The extraction and isolation of this compound and other volatile compounds from plant matrices are commonly achieved through various distillation techniques. The choice of method can significantly impact the yield and quality of the essential oil.

Hydrodistillation is a traditional and widely used method for extracting essential oils. ebi.ac.ukresearchgate.net It involves the use of water and heat to vaporize the volatile compounds, which are then condensed and collected. oshadhi.com A Clevenger-type apparatus is often employed for this process. ebi.ac.uk This technique has been used to extract essential oils from Boswellia dalzielii and Anaphalis contorta. nih.govmedcraveonline.com

Microwave-Assisted Hydrodistillation (MAHD) is a more modern and efficient technique that utilizes microwave energy to heat the water and plant material. extractionmagazine.com This method offers several advantages, including shorter extraction times, reduced energy consumption, and potentially higher yields compared to conventional hydrodistillation. extractionmagazine.commdpi.comnih.gov MAHD has been successfully applied to extract terpenes from Cannabis and hops. extractionmagazine.comnih.govmdpi.commilestonesrl.com For instance, a study on Cannabis showed that MAHD yielded approximately 0.35% of distillate, compared to 0.12% from conventional hydrodistillation. extractionmagazine.com

Vacuum Distillation is another advanced technique that is particularly useful for extracting heat-sensitive compounds. researchgate.net By reducing the pressure inside the distillation apparatus, the boiling points of the compounds are lowered, which helps to prevent their thermal degradation. researchgate.netestatearomatics.co.nzgoelequipments.com This method allows for a gentler extraction process, preserving the more fragile aromatic components of the essential oil. estatearomatics.co.nz

Table 3: Comparison of Extraction Techniques

| Technique | Principle | Advantages |

|---|---|---|

| Hydrodistillation | Co-distillation of volatile compounds with steam. oshadhi.com | Simple, widely used. ebi.ac.uk |

| Microwave-Assisted Hydrodistillation (MAHD) | Use of microwave radiation to rapidly heat the water and plant material. extractionmagazine.com | Faster, more energy-efficient, higher yields. extractionmagazine.commdpi.com |

| Vacuum Distillation | Distillation under reduced pressure to lower boiling points. researchgate.net | Prevents thermal degradation of sensitive compounds, preserves top notes. researchgate.netestatearomatics.co.nz |

Biosynthetic Pathways and Genetic Regulation of Alpha Camphorene Production

Enzymology of Alpha-Camphorene Biosynthesis: Formation from Geranylgeranyl Diphosphate (B83284) (GGPP)

The direct precursor for all diterpenes, including this compound, is geranylgeranyl diphosphate (GGPP), a 20-carbon molecule. nih.govnih.gov The formation of this compound from GGPP is catalyzed by a specific class of enzymes known as terpene synthases (TPSs), more specifically, diterpene synthases (diTPSs).

The enzymatic reaction proceeds through a multi-step mechanism initiated by the ionization of GGPP, where the diphosphate group is cleaved, generating a geranylgeranyl carbocation. This highly reactive intermediate then undergoes a series of intramolecular cyclizations and rearrangements, guided by the specific topology of the enzyme's active site. It is the unique protein structure of an this compound synthase that directs the folding of the linear GGPP substrate and stabilizes the specific carbocation intermediates required to form the characteristic bicyclic structure of this compound. While many TPSs are known to be multi-product enzymes, the specific synthase would determine the primary product. nih.govnih.gov

Table 1: Key Enzymes in the Final Step of this compound Biosynthesis

| Enzyme Class | Substrate | Product | Function |

|---|---|---|---|

| Diterpene Synthase (diTPS) | Geranylgeranyl Diphosphate (GGPP) | This compound | Catalyzes the ionization, cyclization, and rearrangement of GGPP to form the this compound skeleton. |

Precursor Incorporation and Metabolic Flux Analysis in this compound Pathways (e.g., Mevalonate (B85504) and Non-Mevalonate Pathways)

The fundamental building blocks for this compound, IPP and DMAPP, are synthesized through two primary and distinct metabolic pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP), or non-mevalonate, pathway. nih.govnih.gov

The Mevalonate (MVA) Pathway: This pathway is typically active in the cytosol of eukaryotes, archaea, and higher plants. wikipedia.orgresearchgate.net It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then converted to mevalonate and subsequently to IPP. nih.gov

The Methylerythritol Phosphate (B84403) (MEP) Pathway: This pathway operates in most bacteria, green algae, and the plastids of higher plants. nih.govresearchgate.net It utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to produce IPP and DMAPP. researchgate.net

The allocation of carbon from these central metabolic routes into the this compound biosynthetic pathway is a critical determinant of final yield. Metabolic Flux Analysis (MFA) is an experimental technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. wikipedia.org By using isotope-labeled substrates (like ¹³C-glucose), researchers can trace the path of carbon atoms through the MVA and MEP pathways and into the final diterpene product. nih.gov This analysis helps identify rate-limiting steps and metabolic bottlenecks, providing crucial information for guiding metabolic engineering efforts to enhance precursor supply and, consequently, this compound production. wikipedia.org

Table 2: Comparison of Precursor Biosynthesis Pathways

| Pathway | Cellular Location (Plants) | Starting Substrates | Key Regulatory Enzyme (Typical) | Primary Output |

|---|---|---|---|---|

| Mevalonate (MVA) | Cytosol | Acetyl-CoA | HMG-CoA reductase | IPP, DMAPP nih.govwikipedia.org |

| Methylerythritol Phosphate (MEP) | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | DXP synthase (DXS), DXP reductoisomerase (DXR) | IPP, DMAPP nih.govresearchgate.net |

Molecular and Genetic Control of this compound Accumulation in Organisms

The accumulation of this compound in an organism is tightly controlled at the genetic level. This regulation primarily occurs through the transcriptional control of genes encoding the biosynthetic enzymes, from the early MVA/MEP pathways to the final this compound synthase. nih.gov

The expression of these genes is often orchestrated by various families of transcription factors (TFs), which bind to specific promoter regions of the target genes to activate or repress their transcription. Several TF families have been implicated in the regulation of terpenoid biosynthesis in plants, including:

bHLH (basic Helix-Loop-Helix)

MYB (myeloblastosis)

WRKY

AP2/ERF (APETALA2/Ethylene Responsive Factor)

These transcription factors can be activated in response to various developmental cues (e.g., specific tissue or developmental stage) or environmental stimuli (e.g., herbivory or pathogen attack), allowing the organism to modulate the production of this compound and other terpenes as needed. nih.govmdpi.com For example, studies on other terpenes have shown that specific MYB or WRKY transcription factors can be upregulated by elicitors like methyl jasmonate, leading to increased expression of terpene synthase genes and higher accumulation of the final product. mdpi.com

Biotechnological and Metabolic Engineering Approaches for Enhanced this compound Synthesis

Given the potential applications of specific terpenes, significant effort has been directed towards developing microbial cell factories for their production. Metabolic engineering provides a powerful platform for enhancing the synthesis of compounds like this compound in tractable hosts such as Escherichia coli and Saccharomyces cerevisiae. lbl.govdtu.dk

The core strategies for this biotechnological approach include:

Heterologous Expression of Terpene Synthase: The gene encoding a specific this compound synthase from a plant or other natural source is isolated, optimized for the microbial host, and introduced into the production strain. nih.gov

Enhancing Precursor Supply: The endogenous MVA or MEP pathway of the host organism is upregulated to increase the intracellular pool of GGPP. This is often achieved by overexpressing rate-limiting enzymes in the pathway, such as HMG-CoA reductase in the MVA pathway. nih.govnih.gov In some cases, an entire heterologous MVA pathway is introduced into a host like E. coli which naturally uses only the MEP pathway. nih.gov

Down-regulation of Competing Pathways: Metabolic pathways that divert precursors away from GGPP production are blocked or down-regulated. For instance, pathways leading to sterol biosynthesis (in yeast) or other isoprenoids can be genetically modified to redirect metabolic flux towards the desired diterpene.

Process Optimization: Fermentation conditions, such as medium composition, temperature, and induction strategies, are optimized to maximize the yield and productivity of this compound. mdpi.com

Through these combined approaches, microbial systems have been successfully engineered to produce various terpenes at titers significantly higher than those found in their native producers. nih.govnih.gov

Table 3: Common Strategies in Metabolic Engineering for Terpene Production

| Strategy | Objective | Example Action |

|---|---|---|

| Pathway Introduction | Introduce the final biosynthetic step. | Express a plant-derived this compound synthase gene in E. coli. |

| Precursor Pool Enhancement | Increase the availability of GGPP. | Overexpress key MVA pathway genes (e.g., tHMG1, ERG20) in S. cerevisiae. nih.gov |

| Blocking Competing Pathways | Prevent loss of precursors to other products. | Down-regulate or knock out genes involved in competing metabolic branches. |

| Cofactor Engineering | Ensure sufficient supply of necessary cofactors like NADPH. | Overexpress genes in the pentose (B10789219) phosphate pathway. mdpi.com |

| Fermentation Optimization | Maximize productivity in a bioreactor setting. | Implement fed-batch fermentation to maintain optimal growth and production conditions. nih.gov |

Synthetic Chemistry and Derivatization Strategies of Alpha Camphorene

Total Synthesis Routes to Alpha-Camphorene and its Stereoisomers

The primary and most well-documented method for the total synthesis of α-camphorene is the thermal Diels-Alder cyclodimerization of myrcene (B1677589). researchgate.netosti.gov Myrcene, a readily available monoterpene, serves as the foundational building block for this process. researchgate.net

Thermal Diels-Alder Cyclodimerization of Myrcene:

The Diels-Alder reaction is a powerful tool in organic synthesis that forms a six-membered ring by the reaction of a conjugated diene with a dienophile. researchgate.net In the case of α-camphorene synthesis, myrcene acts as both the diene and the dienophile. The thermal dimerization of myrcene leads to the formation of a mixture of cyclic C20 isomers, including α-camphorene. essencejournal.comosti.gov

A typical procedure involves heating myrcene at elevated temperatures, for instance, 200°C, for several hours. osti.gov This process yields a mixture of camphorene isomers with a significant isolated yield. osti.gov For example, one study reported a 64.2% isolated yield for the mixture of camphorene isomers after vacuum distillation. osti.gov

Computational studies using density functional theory (DFT) have provided insight into the dimerization process, suggesting that the formation of m-camphorene has a lower transition-state energy than p-camphorene, although p-camphorene is the more stable product. essencejournal.com

| Reactant | Reaction Type | Key Conditions | Product(s) | Reported Yield |

| Myrcene | Thermal Diels-Alder Cyclodimerization | 200°C, 15 hours | Mixture of camphorene isomers | 64.2% |

Semi-Synthetic Modifications and Preparation of this compound Analogues

Once synthesized, α-camphorene can undergo further chemical transformations to produce valuable analogues. A significant semi-synthetic modification is the hydrogenation of α-camphorene to yield camphorane. researchgate.netosti.gov

Hydrogenation to Camphorane:

Camphorane, the fully saturated C20 alkane derivative of α-camphorene, has shown promise as a renewable diesel blendstock. osti.govresearchgate.net The hydrogenation process typically involves treating the mixture of camphorene isomers with hydrogen gas in the presence of a catalyst. osti.gov

Commonly used catalysts include nickel supported on silica-alumina (Ni/SiO2-Al2O3). osti.gov The reaction is generally carried out in a reactor under hydrogen pressure and elevated temperature. For instance, a successful hydrogenation was conducted at 1.4 MPa of H2 pressure and 100°C, leading to a high mass recovery of the camphorane isomer mixture (94.7%). osti.gov

| Starting Material | Reagent | Catalyst | Key Conditions | Product | Reported Mass Recovery |

| Camphorene isomers | Hydrogen (H2) | Ni/SiO2-Al2O3 | 1.4 MPa H2, 100°C, ~48 hours | Camphorane isomers | 94.7% |

Catalytic and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient methods for synthesizing α-camphorene and its derivatives. mdpi.comajgreenchem.com These approaches aim to reduce energy consumption, minimize waste, and utilize renewable resources and catalysts. ajgreenchem.comjsynthchem.com

Light-Driven Dimerization:

A promising green alternative to thermal dimerization is the light-driven dimerization of terpenes like myrcene. diva-portal.orgrsc.org This method utilizes photosensitizers and light energy, including simulated and natural sunlight, to promote the dimerization reaction. diva-portal.orgresearchgate.net

Under irradiation at 365 nm, high conversions of terpenes with conjugated diene segments into their dimers have been observed. diva-portal.orgrsc.org For instance, the conversion of myrcene to its dimers under simulated sunlight was found to be comparable to the conversion achieved with 365 nm irradiation. diva-portal.orgrsc.org This light-driven approach can be more efficient than previously reported photosensitized dimerizations. diva-portal.orgrsc.org The resulting myrcene dimers contain camphorene isomers. diva-portal.orgrsc.orgrsc.org

The use of light as an energy source offers a potentially more sustainable pathway for the synthesis of α-camphorene, aligning with the goals of green chemistry. mdpi.com

| Reactant | Reaction Type | Energy Source | Photosensitizer | Key Observation |

| Myrcene | Photodimerization | 365 nm light / Simulated Sunlight | Photosensitizer 8 (as referenced in source) | High conversion to dimers, presence of camphorene isomers confirmed. diva-portal.orgrsc.org |

Advanced Analytical and Spectroscopic Characterization Techniques for Alpha Camphorene

Chromatographic Method Development for High-Resolution Analysis of Alpha-Camphorene (e.g., GC-FID, GC-MS, Enantio-GC-MS, GCxGC-TOFMS)

Gas chromatography (GC) is the cornerstone for the analysis of volatile compounds like this compound. The development of high-resolution GC methods is essential for separating it from other structurally similar terpenes and isomers present in complex mixtures such as essential oils.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust technique for the quantification of this compound. The flame ionization detector offers high sensitivity and a wide linear range, responding proportionally to the mass of carbon atoms, which makes it suitable for quantifying hydrocarbon-rich molecules like terpenes. For accurate quantification, response factors are determined for each chemical class using an internal standard method. uab.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for the qualitative analysis and identification of this compound. who.int The mass spectrometer provides structural information based on the mass-to-charge ratio of the compound and its fragmentation patterns. Identification is typically confirmed by comparing the obtained mass spectrum and retention index with those in spectral libraries like NIST. uab.edu The Kovats retention index (RI) is a critical parameter for the identification of compounds in GC, standardizing retention times relative to a series of n-alkanes.

Kovats Retention Indices for this compound

| Column Type | Retention Index (RI) |

|---|---|

| Standard Non-Polar | 1977 |

| Semi-Standard Non-Polar | 1958, 1986, 1994.7 |

| Standard Polar | 2178, 2226, 2237, 2269 |

Data sourced from PubChem. nih.gov

Enantio-GC-MS is a specialized technique crucial for determining the enantiomeric distribution of chiral compounds like this compound. Since enantiomers often possess distinct biological and sensory properties, their separation is vital for authenticity assessment and understanding their biosynthesis. uab.eduresearchgate.net This technique utilizes a chiral stationary phase, often based on derivatized cyclodextrins, which interacts differently with each enantiomer, allowing for their chromatographic separation before detection by MS. researchgate.net The analysis of enantiomeric ratios is a common approach for establishing the authenticity of natural products. uab.edu

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with a Time-of-Flight Mass Spectrometer (TOFMS) offers unparalleled separation power for extremely complex samples. foodb.ca In GCxGC, two columns with different stationary phases are connected in series via a modulator. nih.gov This setup provides an enhanced separation, with compounds that co-elute on the first column being further separated on the second, resulting in a structured two-dimensional chromatogram. nih.gov This technique is particularly advantageous for profiling the volatile components of natural extracts, where this compound may be a minor component among hundreds of others. foodb.ca

Advanced Mass Spectrometry Applications for this compound Structural Elucidation and Quantification

Advanced mass spectrometry (MS) techniques are pivotal for the unambiguous structural confirmation and sensitive quantification of this compound.

For structural elucidation, high-resolution mass spectrometry (HRMS) can provide the elemental composition of this compound (C20H32) by measuring its mass with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion of this compound, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed information about the molecule's structure, including the connectivity of its carbon skeleton and the positions of double bonds. While specific fragmentation data for this compound is not detailed in the provided search results, general fragmentation patterns for terpenes involve characteristic losses of isoprene (B109036) units and other small neutral molecules.

For quantification, techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in GC-MS or GC-MS/MS, respectively, offer high selectivity and sensitivity. By monitoring only specific ions characteristic of this compound, matrix interferences can be minimized, allowing for accurate quantification even at trace levels.

Predicted GC-MS Spectral Data for this compound

| Parameter | Value/Information |

|---|---|

| Molecular Formula | C20H32 |

| Molecular Weight | 272.47 g/mol |

| Ionization Energy | 70eV (Positive Mode) |

| Top Peak (m/z) | 69 |

| 2nd Highest Peak (m/z) | 41 |

| NIST Library Number | 412365 |

Data sourced from PubChem and Human Metabolome Database. nih.govguidechem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural elucidation of organic molecules like this compound in solution. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule. uobasrah.edu.iq

1D NMR (¹H and ¹³C):

¹H NMR: A proton NMR spectrum of this compound would reveal the number of different proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (due to spin-spin coupling with neighboring protons), and integration (proportional to the number of protons). Key signals would be expected in the olefinic region for the protons on the double bonds and in the aliphatic region for the cyclohexene ring and side-chain protons.

¹³C NMR: A carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. uobasrah.edu.iq The chemical shifts of the carbon signals differentiate between sp²-hybridized carbons of the double bonds and sp³-hybridized carbons of the aliphatic portions. While specific, experimentally-derived spectral data for this compound are not readily available in the search results, a ¹³C NMR spectrum is noted to exist. nih.gov

2D NMR: For a complex structure like this compound, 2D NMR experiments are essential to establish connectivity and stereochemistry.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity within the molecule's fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, providing an unambiguous assignment of which proton is attached to which carbon. ox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different fragments of the molecule and assigning quaternary carbons. ox.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This is vital for determining the relative stereochemistry and conformational preferences of the molecule.

Through the combined interpretation of these NMR experiments, the complete and unambiguous assignment of all proton and carbon signals, as well as the relative configuration of the chiral centers in this compound, can be achieved. researchgate.net

Hyphenated and Multidimensional Spectroscopic Methods for this compound Profiling (e.g., GCxGC-TOFMS)

Hyphenated and multidimensional techniques are at the forefront of analytical chemistry for profiling complex volatile and semi-volatile mixtures, such as those containing this compound.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) stands out as a particularly powerful tool. The enhanced separation capacity of GCxGC dramatically reduces peak co-elution, which is a common problem in the analysis of essential oils by conventional 1D GC. foodb.canih.gov The high-frequency modulation between the two columns allows for the preservation of the first-dimension separation while adding a second dimension of separation, typically based on polarity. nih.gov

The coupling of GCxGC to a TOFMS detector is highly advantageous. TOFMS offers high-speed data acquisition, which is necessary to adequately sample the very narrow peaks (typically <100 ms wide) generated in the second dimension. Furthermore, TOFMS provides full mass spectral information for every point in the chromatogram, which aids in the identification of unknown compounds and the deconvolution of any remaining co-eluting peaks. uobasrah.edu.iq The structured nature of GCxGC chromatograms, where chemically related compounds often appear in distinct bands, further facilitates the identification of compound classes, making it an ideal technique for the non-targeted profiling of plant volatiles. nih.gov

Quantitative Analysis Methodologies for this compound in Biological and Environmental Samples

The quantitative analysis of this compound in complex biological (e.g., plasma, tissue) and environmental (e.g., water, soil, air) samples presents significant challenges due to low concentrations and matrix interference. uab.eduuab.edu The development of a robust and validated analytical method is crucial for accurate determination.

Sample Preparation: This is a critical first step to isolate this compound from the sample matrix and remove interfering substances. uab.edu Common techniques include:

Liquid-Liquid Extraction (LLE): Utilizes two immiscible solvents to partition the analyte from the sample matrix based on its solubility. orientjchem.org

Solid-Phase Extraction (SPE): Employs a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent. This technique is effective for both cleanup and concentration.

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method ideal for volatile compounds like this compound in liquid or solid samples. The analyte is adsorbed onto a coated fiber in the headspace above the sample and then thermally desorbed into the GC inlet.

Instrumental Analysis: GC-MS is the preferred technique for the quantification of this compound in these matrices. To achieve high sensitivity and selectivity, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. In this mode, only a few characteristic ions of this compound are monitored, significantly reducing background noise and improving the signal-to-noise ratio.

Method Validation: A quantitative method must be rigorously validated according to established guidelines to ensure its reliability. nih.gov Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. uab.edu

Accuracy: The closeness of the measured value to the true value, often assessed using spiked samples.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effects: The influence of co-eluting, undetected matrix components on the ionization of the target analyte. uab.edu

The use of an appropriate internal standard, ideally a stable isotope-labeled version of this compound, is essential to correct for variations in sample preparation and instrument response. uab.edu

Ecological Roles and Environmental Interactions of Alpha Camphorene

Alpha-Camphorene as a Plant Secondary Metabolite in Chemical Ecology

This compound is synthesized by a diverse range of plant species as a secondary metabolite, meaning it is not essential for the plant's basic growth and development but serves more specialized, ecological functions. smujo.idresearchgate.net It is classified as a diterpene, a class of organic compounds composed of four isoprene (B109036) units. nih.govprobotanic.com As a volatile oil component, this compound contributes to the characteristic scent of many plants and is released into the atmosphere or stored in specialized plant tissues. nih.gov

The production and release of secondary metabolites like this compound are central to the field of chemical ecology, which studies the chemical basis of interactions between living organisms. probotanic.com These compounds mediate a plant's relationship with its environment, influencing interactions with herbivores, pathogens, and even competing plants. researchgate.net The presence of this compound has been identified in the essential oils and resins of numerous plants across different families, highlighting its widespread, albeit specialized, role in the plant kingdom. The specific blend and concentration of volatile compounds, including this compound, can vary based on genetic factors, the age of the plant, and environmental conditions such as climate and soil composition. nih.gov

Below is a table summarizing some of the plant species in which this compound has been identified.

| Plant Species | Family | Part(s) Where Found |

| Pinus halepensis (Aleppo Pine) | Pinaceae | Aerial Parts |

| Juniperus communis (Common Juniper) | Cupressaceae | Berries |

| Pistacia lentiscus (Mastic Tree) | Anacardiaceae | Resin, Leaves |

| Commiphora wightii (Guggul) | Burseraceae | Oleo-gum resin |

| Cannabis sativa (Hemp) | Cannabaceae | Flowers |

| Pelargonium citrosum (Citronella Plant) | Geraniaceae | Leaves |

| Cymbopogon citratus (Lemongrass) | Poaceae | Leaves |

| Houttuynia cordata | Saururaceae | Not specified |

| Geophila repens | Rubiaceae | Not specified |

| Ulmus parvifolia (Chinese Elm) | Ulmaceae | Bark, Seed |

This table is generated based on data from multiple sources. nih.govebi.ac.uksdiarticle3.comresearchgate.net

Allelopathic Potential of this compound in Ecosystems

Allelopathy is a biological phenomenon where one plant influences the germination, growth, survival, and reproduction of other organisms by releasing chemical compounds into the environment. nih.gov These chemicals, known as allelochemicals, can have either beneficial or detrimental effects on the target organisms. nih.gov Terpenes are a major class of compounds implicated in allelopathic interactions. researchgate.net

While research directly isolating the allelopathic effects of pure this compound is scarce, studies on plant extracts containing this compound provide strong indications of its potential. For instance, aqueous extracts from the leaves of Pistacia lentiscus, a known producer of this compound, have demonstrated significant allelopathic effects, inhibiting the germination and growth of certain weed species like Phalaris canariensis. researchgate.net The mechanism of action for such allelochemicals often involves the inhibition of essential physiological processes in the target plant, such as reducing the activity of enzymes like α-amylase required for germination or disrupting cell division and nutrient uptake. mdpi.com

The release of allelochemicals can alter the composition of the surrounding soil and influence which plant species can successfully establish and grow, thereby shaping the structure of plant communities and affecting ecosystem dynamics. nih.gov The inhibitory effect is often concentration-dependent, with high concentrations of the allelochemicals causing significant growth reduction in competing plants. frontiersin.org This suggests that this compound, as a component of a plant's chemical arsenal, could contribute to its competitive advantage in an ecosystem.

Environmental Fate, Transport, and Degradation Mechanisms of this compound

The environmental fate of a chemical compound describes its transport and transformation in the environment, which determines its persistence and potential exposure to various organisms. cdc.govitrcweb.org As a volatile organic compound, the primary transport mechanism for this compound released from plants is atmospheric.

Once in the atmosphere, terpenes like this compound are unlikely to persist for long periods. They are subject to degradation through reactions with atmospheric oxidants, primarily hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). researchgate.net These reactions lead to the formation of a variety of secondary oxygenated compounds and can contribute to the formation of secondary organic aerosols (SOA). researchgate.net The atmospheric lifetime of a related bicyclic monoterpene, camphene, is estimated to be short, on the order of days, suggesting a similar fate for this compound. researchgate.net

The fate of this compound in soil and water is less well-documented. Generally, the transport and persistence of organic compounds in these media are governed by their water solubility, tendency to adsorb to soil particles, and susceptibility to degradation. itrcweb.org Terpenes can be subject to microbial degradation in soil and aquatic environments, where microorganisms utilize them as a carbon source. unesp.br The specific pathways for this compound biodegradation have not been extensively studied, but bacteria are known to degrade a wide variety of aromatic and aliphatic hydrocarbons. unesp.br Furthermore, some organic compounds can be taken up by plant roots and subsequently degraded within the plant tissues or in the root zone (rhizodegradation), though this has not been specifically demonstrated for this compound. itrcweb.org

Computational and Theoretical Chemistry Studies of Alpha Camphorene

Molecular Dynamics and Docking Simulations of Alpha-Camphorene Interactions (e.g., Enzyme-Ligand Interactions)

Molecular dynamics (MD) and docking simulations are powerful computational tools used to predict and analyze the interaction of ligands with target proteins at the molecular level. These methods are instrumental in understanding the potential mechanisms of action for various compounds, including natural products like this compound.

In the context of enzyme-ligand interactions, molecular docking studies have been performed to evaluate the binding affinity of this compound towards specific enzymes. One such study investigated the interaction of several bioactive compounds, including this compound, with Drosophila melanogaster acetylcholinesterase (DmAChE), a key enzyme in the nervous system of insects. scienceopen.comnih.gov The docking score, which represents the binding affinity in kcal/mol, provides a measure of how well a ligand fits into the active site of an enzyme. A more negative score typically indicates a stronger interaction.

In this particular study, this compound exhibited a docking score of -8.085 kcal/mol against DmAChE. scienceopen.comnih.gov This was part of a broader screening of compounds from Cymbopogon citratus (lemongrass), where docking scores ranged from -9.407 to -0.484 kcal/mol. scienceopen.comnih.gov While not the top-scoring compound, the result for this compound suggests a notable binding affinity for the enzyme. scienceopen.comnih.gov The study aimed to identify potential natural insecticides, and such docking studies are a crucial first step in this process. scienceopen.comnih.gov

Another in silico study focused on virtually screening phytochemicals for their potential to target two essential proteins of the SARS-CoV-2 virus: the main protease (Mpro) and the spike (S) protein. jelsciences.com this compound was among the compounds analyzed. jelsciences.com The study utilized AutoDock Vina for molecular docking to determine the binding energies of the phytochemicals with these viral proteins. jelsciences.com While the specific binding energy for this compound was not detailed in the provided excerpts, the study highlights the application of docking simulations in identifying potential antiviral agents from natural sources. jelsciences.com

Molecular dynamics simulations can further refine the understanding gained from docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time. scielo.br These simulations can reveal how the ligand and protein adjust their conformations to achieve an optimal binding pose and can help to assess the stability of the interaction. scielo.br While the provided search results mention the use of MD simulations for other compounds in similar contexts, specific MD simulation data for this compound was not available. scielo.brnih.govmdpi.com

Table 1: Molecular Docking Scores of Selected Compounds against Drosophila melanogaster Acetylcholinesterase (DmAChE)

| Compound | PubChem CID | Docking Score (kcal/mol) |

|---|---|---|

| (+)-Cymbodiacetal | 11336586 | -9.407 |

| Proximadiol | 165258 | -8.253 |

| Geranylacetone | 1549778 | -8.177 |

| Rutin | 5280805 | -8.148 |

| This compound | 101750 | -8.085 |

| Farnesol | 445070 | -7.97 |

| Piperitone | 6987 | -7.025 |

| Eucalyptol | 2758 | -7.014 |

| beta-Caryophyllene | 5281515 | -6.989 |

Data sourced from a study on bioactive compounds from Cymbopogon citratus. scienceopen.comnih.gov

Chemoinformatic Approaches and Structure-Activity Relationship (SAR) Modeling for this compound Derivatives (focused on non-human, mechanistic applications)

Chemoinformatics encompasses the use of computational methods to analyze chemical information, often in the context of drug discovery and development. u-strasbg.fr A significant aspect of chemoinformatics is Quantitative Structure-Activity Relationship (QSAR) modeling, which aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.org

For this compound and its potential derivatives, chemoinformatic approaches and SAR modeling could be invaluable for predicting their activity in various non-human, mechanistic applications, such as their potential as insecticides or enzyme inhibitors. frontiersin.org By analyzing a set of related compounds (derivatives of this compound), a QSAR model can be developed. This model would correlate specific structural features or physicochemical properties (descriptors) of the molecules with their observed activity.

These descriptors can include a wide range of properties, such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. jelsciences.com For instance, a study on phytochemicals, including this compound, used such descriptors to assess their drug-likeness based on Lipinski's rule of five. jelsciences.com this compound was noted to have a molecular weight of 272.47 Da, a LogP of 5.63, zero hydrogen bond donors, and zero hydrogen bond acceptors. jelsciences.com

Once a reliable QSAR model is established, it can be used to virtually screen new, untested derivatives of this compound to predict their activity. This can significantly accelerate the discovery of more potent compounds by prioritizing the synthesis and experimental testing of the most promising candidates. frontiersin.org The focus here is on mechanistic applications, such as identifying derivatives with enhanced binding to a specific enzyme target, rather than on therapeutic uses in humans. nih.gov

While the foundational principles of chemoinformatics and SAR are well-documented, specific SAR studies focusing on this compound derivatives for non-human, mechanistic applications were not found in the provided search results. u-strasbg.frfrontiersin.orgresearchgate.net

Table 3: Physicochemical Properties of this compound Relevant to Chemoinformatic Analysis

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H32 | nih.gov |

| Molecular Weight | 272.47 g/mol | jelsciences.com |

| Lipophilicity (LogP) | 5.63 | jelsciences.com |

| Hydrogen Bond Donors | 0 | jelsciences.com |

| Hydrogen Bond Acceptors | 0 | jelsciences.com |

Data from a virtual screening study of phytochemicals. jelsciences.com

Emerging Research Directions and Methodological Innovations in Alpha Camphorene Studies

Novel Methodologies for Alpha-Camphorene Analysis and Isolation

The accurate analysis and efficient isolation of this compound from complex natural matrices, such as essential oils, are foundational to any further research. Given that it often co-exists with a multitude of structurally similar isomers like camphene, sabinene, and myrcene (B1677589), high-resolution techniques are indispensable.

Analytical Methodologies: Gas chromatography coupled with mass spectrometry (GC-MS) remains the gold standard for the identification and quantification of this compound. Modern advancements have significantly improved resolution and sensitivity. The use of specific capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), allows for effective separation based on boiling point and polarity differences. Identification is confirmed by comparing the mass spectrum of the analyte with established libraries (e.g., NIST, Wiley) and by matching its Linear Retention Index (LRI) with literature values.

For exceptionally complex mixtures where isomers co-elute, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers superior resolving power. This technique provides a highly structured two-dimensional chromatogram, separating compounds that would otherwise overlap in a single-dimension analysis, thereby enabling the unambiguous identification of minor constituents like this compound.

Isolation Techniques: Traditional methods like fractional distillation are often insufficient for obtaining high-purity this compound due to the close boiling points of its isomers. Consequently, modern preparative chromatography has become the method of choice. Preparative Gas Chromatography (Prep-GC) allows for the collection of milligram-to-gram quantities of the target compound at very high purity (>99%) by physically separating the eluting peaks.

Furthermore, Supercritical Fluid Extraction (SFE) using carbon dioxide (CO₂) is an emerging green technology for the initial extraction of terpenoids from plant material. By carefully tuning pressure and temperature, SFE can be optimized for the selective extraction of monoterpenes. The resulting extract can then be further purified using techniques like flash chromatography or preparative high-performance liquid chromatography (Prep-HPLC) on non-polar or silver-nitrate-impregnated silica (B1680970) columns, which separate compounds based on the number and configuration of double bonds.

| Technique | Primary Application | Principle | Key Advantage for this compound |

|---|---|---|---|

| GC-MS | Analysis & Quantification | Separation by volatility/polarity; identification by mass fragmentation pattern and retention index. | Robust, well-established, excellent for identification in moderately complex mixtures. |

| GC×GC-TOF-MS | High-Resolution Analysis | Two orthogonal separation columns provide enhanced peak capacity; TOF-MS allows for rapid, full-spectrum acquisition. | Unrivaled separation of isomers (e.g., from camphene, β-farnesene) in highly complex matrices. |

| Preparative GC (Prep-GC) | High-Purity Isolation | Large-scale gas chromatography where eluting fractions corresponding to the target compound are collected. | Yields this compound at very high purity (>99%) suitable for structural elucidation or biological assays. |

| Supercritical Fluid Extraction (SFE) | Green Isolation | Utilizes supercritical CO₂ as a tunable solvent for selective extraction from raw plant material. | Environmentally friendly, avoids residual organic solvents, and can be optimized for monoterpene selectivity. |

Biotechnological Platforms for Sustainable this compound Production

The reliance on plant extraction for this compound is often limited by low yields, seasonal variability, and complex purification processes. Metabolic engineering and synthetic biology offer a promising alternative for sustainable, on-demand production. This approach involves engineering microbial "cell factories," such as Escherichia coli and Saccharomyces cerevisiae, to synthesize the target molecule from simple carbon sources like glucose.

The biosynthesis of this compound, like all monoterpenes, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are condensed to form the C10 intermediate, geranyl pyrophosphate (GPP). The key step is the cyclization of GPP, catalyzed by a specific enzyme known as a terpene synthase (TPS). Researchers have identified and characterized GPP-specific synthases from various plant species that produce this compound as a major or minor product.

Successful biotechnological production hinges on two main strategies:

Introducing the Pathway-Specific Enzyme: The gene encoding the this compound synthase (α-CS) is cloned from a plant source and introduced into the microbial host.

Optimizing Precursor Supply: The native metabolic pathways of the host organism (the mevalonate (B85504) (MVA) pathway in yeast or the methylerythritol 4-phosphate (MEP) pathway in E. coli) are upregulated to increase the intracellular pool of GPP. This is often achieved by overexpressing key rate-limiting enzymes within the pathway.

Research has demonstrated the feasibility of this approach. For example, by introducing a characterized terpene synthase into an engineered strain of E. coli with an optimized MVA pathway, researchers have successfully produced this compound. The final yield, or titer, is a critical metric for evaluating the efficiency of the engineered system.

| Host Organism | Precursor Pathway | Key Genetic Modifications | Target Product Class | Reported Titer Range (Illustrative) |

|---|---|---|---|---|

| Escherichia coli | MEP or engineered MVA | Overexpression of MVA pathway genes; introduction of a plant-derived terpene synthase (TPS). | Monoterpenes (e.g., Limonene, Pinene) | 100 - 500 mg/L |

| Saccharomyces cerevisiae | MVA | Downregulation of competing pathways (e.g., sterol synthesis); overexpression of tHMG1 and GPP synthase; introduction of a plant TPS. | Monoterpenes (e.g., Sabinene, Myrcene) | 50 - 800 mg/L |

| Yarrowia lipolytica | MVA | Engineering of acetyl-CoA metabolism; introduction of heterologous MVA pathway and TPS. | Sesquiterpenes (e.g., β-Farnesene) | > 25 g/L |

Interdisciplinary Linkages in this compound Chemistry and Biology

The full scientific potential of this compound is best realized through research that bridges multiple disciplines. The molecule serves as a nexus connecting analytical chemistry, synthetic biology, chemical ecology, and organic synthesis.

Chemical Ecology: this compound is a semiochemical, a signaling molecule used in interactions between organisms. In some plant species, it is released as part of a complex volatile blend in response to herbivory, potentially acting as an indirect defense by attracting predators of the attacking insect. Its presence in the pheromone blends of certain insects suggests a role in communication. Studying these functions requires collaboration between analytical chemists who identify and quantify the compound and ecologists who design behavioral bioassays to determine its biological relevance.

Chemoenzymatic Synthesis: The unique chiral scaffold of this compound makes it a valuable starting material, or synthon, in organic synthesis. Its specific stereochemistry and reactive double bond can be targeted by chemical reagents or enzymes (biocatalysis) to create more complex, high-value molecules. For example, chemoenzymatic epoxidation or hydroxylation of this compound could yield novel derivatives with distinct properties. This research area links the sustainable production of the parent molecule via biotechnology with the synthetic chemistry needed to create new molecular entities.

Structure-Function Studies: Understanding how the three-dimensional structure of this compound relates to its biological activity is a key interdisciplinary goal. This involves computational chemistry, where molecular docking simulations can predict how this compound might bind to specific protein targets, such as enzymes or olfactory receptors. These computational hypotheses can then be tested experimentally by molecular biologists and biochemists. This synergy accelerates the process of identifying the molecular basis for this compound's biological roles, guiding future research without focusing on specific therapeutic outcomes.

Q & A

Q. What analytical techniques are most effective for identifying α-Camphorene in complex natural extracts?

To identify α-Camphorene, combine chromatographic separation (e.g., GC-MS or HPLC) with spectroscopic validation (NMR, IR). For GC-MS, optimize ionization parameters (e.g., electron impact at 70 eV) to distinguish α-Camphorene from structural analogs like β-Camphorene. Cross-reference retention indices and mass spectra with databases such as NIST or Wiley . For NMR, assign stereochemistry using NOESY/ROESY experiments to resolve overlapping signals in terpenoid mixtures .

Q. How can researchers optimize α-Camphorene synthesis for small-scale laboratory studies?

Focus on catalytic enantioselective methods, such as Lewis acid-mediated cyclization of precursor terpenes. Monitor reaction progress via TLC or inline FTIR to detect intermediate formation. Purify using preparative HPLC with chiral columns (e.g., Chiralpak IA) and validate purity (>95%) via GC-FID or qNMR . Include negative controls (e.g., omitting catalysts) to confirm reaction specificity .

Q. What in vitro assays are suitable for preliminary screening of α-Camphorene’s bioactivity?

Use cell-based assays (e.g., cytotoxicity in HeLa cells) with dose-response curves (0.1–100 µM) and positive/negative controls. Pair with mechanistic studies, such as ROS detection via DCFH-DA fluorescence or enzyme inhibition assays (e.g., COX-2). Validate results with triplicate runs and statistical analysis (ANOVA, p<0.05) to minimize false positives .

Advanced Research Questions

Q. How do stereochemical variations in α-Camphorene derivatives influence their pharmacokinetic properties?

Conduct comparative molecular dynamics simulations (e.g., using GROMACS) to model enantiomer-membrane interactions. Validate with in situ permeability assays (Caco-2 monolayers) and in vivo PK studies in rodent models. Measure logP values via shake-flask HPLC and correlate with bioavailability metrics. Publish raw simulation trajectories and assay datasets to enable reproducibility .

Q. What strategies resolve contradictions in reported α-Camphorene toxicity data across studies?

Perform meta-analysis of existing literature, stratifying data by experimental conditions (e.g., solvent used, cell line variability). Replicate conflicting studies under standardized protocols, controlling for confounding factors like endotoxin contamination. Use systematic reviews (PRISMA guidelines) to assess bias and propose consensus thresholds for safe dosages .

Q. How can computational models predict α-Camphorene’s interactions with non-target proteins?

Apply ensemble docking (AutoDock Vina, Schrödinger) against proteome-wide homology models. Validate top hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Use cheminformatics tools (RDKit, KNIME) to generate SAR hypotheses and prioritize synthetic targets. Share docking parameters and force field configurations to facilitate cross-validation .

Q. What methodologies address the low yield of α-Camphorene in heterologous biosynthesis systems?

Optimize microbial chassis (e.g., S. cerevisiae) via CRISPR-Cas9-mediated pathway engineering. Monitor flux balance using 13C-metabolic flux analysis and suppress competitive pathways (e.g., squalene synthase). Employ fed-batch fermentation with online pH/O2 monitoring to maximize titers. Deposit engineered strains in public repositories (e.g., Addgene) for community access .

Methodological Best Practices

- Data Reproducibility : Archive raw spectra, chromatograms, and simulation inputs in repositories like Zenodo or Figshare, adhering to FAIR principles .

- Conflict Resolution : Use sensitivity analyses and multi-lab collaborative trials to address data discrepancies .

- Ethical Compliance : Obtain institutional approval for bioassays and disclose all synthetic routes in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.